Product packaging for 6,6-Dimethylheptan-2-amine(Cat. No.:)

6,6-Dimethylheptan-2-amine

Cat. No.: B13645253
M. Wt: 143.27 g/mol
InChI Key: BJMKOZPFYDTLGX-UHFFFAOYSA-N
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Description

Contextual Significance and Structural Attributes of Branched Secondary Amines

Aliphatic amines, which are organic compounds where a nitrogen atom is connected to at least one alkyl substituent, are among the most vital functional groups in organic chemistry. acs.org They are ubiquitous in nature and industry, forming the core of countless pharmaceuticals, agrochemicals, and polymers. incatt.nlrsc.org Within this broad family, branched amines—particularly those with substituents near the nitrogen atom—hold special significance. The incorporation of branched, saturated substituents can expand chemical space and molecular complexity, which is often a key factor in enhancing the efficacy and properties of bioactive molecules. nih.gov

The structure of 6,6-dimethylheptan-2-amine is characterized by a seven-carbon chain with a primary amine group at the second carbon and two methyl groups at the sixth position, forming a sterically demanding tert-butyl group. This branching influences the molecule's physical and chemical properties. The bulky alkyl group creates significant steric hindrance around the amine functional group, which can affect its reactivity, basicity, and intermolecular interactions. mdpi.comsolubilityofthings.com For instance, steric hindrance can pose considerable challenges for reactions that require nucleophilic attack by the amine's lone pair of electrons. researchgate.net This structural feature is critical as chemists increasingly seek to build complex, three-dimensional molecules for advanced applications. nih.gov

Stereochemical Considerations and the Chiral Center in this compound

A pivotal feature of this compound is the presence of a chiral center. Chirality in organic molecules arises when a carbon atom is bonded to four different atoms or groups. soka.ac.jp In the case of this compound, the carbon atom at position 2 (C2) is bonded to:

A hydrogen atom (-H)

A primary amine group (-NH₂)

A methyl group (-CH₃)

A 4,4-dimethylpentyl group (-CH₂CH₂CH₂C(CH₃)₃)

Since all four of these substituents are distinct, the C2 carbon is a stereocenter, rendering the molecule chiral. uzh.ch This means that this compound can exist as a pair of non-superimposable mirror images known as enantiomers. soka.ac.jp These enantiomers are designated as (R)-6,6-dimethylheptan-2-amine and (S)-6,6-dimethylheptan-2-amine, according to the Cahn-Ingold-Prelog priority rules. uky.edu

The existence of these stereoisomers has profound implications, particularly in biological contexts, as living systems are themselves chiral environments. uky.edu Often, only one enantiomer of a drug or bioactive compound will exhibit the desired biological activity, while the other may be inactive or even cause adverse effects. Consequently, the ability to synthesize and separate individual enantiomers (a process known as resolution) is a critical objective in medicinal and synthetic chemistry. uzh.ch The availability of specific stereoisomers, such as (2S)-6,6-dimethylheptan-2-amine, highlights the importance of stereocontrolled synthesis in modern research. cymitquimica.com

Overview of Challenges and Opportunities in the Synthesis and Study of Complex Aliphatic Amines

The synthesis of aliphatic amines, especially those that are sterically hindered or contain chiral centers, remains a central challenge in chemical synthesis. acs.orgrsc.org Traditional methods such as the alkylation of ammonia (B1221849) or primary amines and the reductive amination of carbonyl compounds often face limitations, including low yields, poor selectivity, and the need for harsh reaction conditions when applied to complex structures. acs.orgincatt.nl

Challenges:

Steric Hindrance: The synthesis of sterically encumbered amines is notoriously difficult using classical methods. acs.org The bulky groups near the reaction center can impede the approach of reagents, raising the energy barrier for the reaction. researchgate.net

Selectivity: Controlling selectivity (chemo-, regio-, and stereoselectivity) is a major hurdle. For a molecule like this compound, achieving high enantioselectivity to produce a single enantiomer is a significant synthetic goal. researchgate.netresearchgate.net

Catalyst Poisoning: The amine functional group itself can often coordinate strongly to metal catalysts, leading to deactivation and reduced efficiency in catalytic processes. incatt.nl

Opportunities: Despite these challenges, significant opportunities have emerged from the development of modern synthetic methods.

Transition-Metal Catalysis: New strategies involving transition-metal catalysts have greatly expanded the ability to construct complex amines from simple starting materials. acs.org These methods include hydroamination and C-H functionalization, which offer more direct and efficient routes. acs.org

Photoredox and Radical Chemistry: Visible-light-mediated photoredox catalysis and radical-based reactions have provided powerful new tools for amine synthesis. acs.orgcam.ac.uk These approaches can often overcome the steric limitations of traditional two-electron pathways. cam.ac.ukacs.org

Asymmetric Synthesis: The development of chiral catalysts and auxiliaries offers the potential for the direct, enantioselective synthesis of chiral amines, providing access to optically pure compounds without the need for classical resolution. nih.govresearchgate.netresearchgate.net

These advanced synthetic methodologies provide a platform for the efficient and selective preparation of complex aliphatic amines like this compound, opening doors to further study and application.

Scope and Objectives of Current and Future Research Directions for this compound

While this compound is not itself a widely commercialized product, its structure makes it a compound of interest for several areas of future research. Its connection to compounds like Isometheptene, a sympathomimetic amine used in certain medications, suggests potential relevance in medicinal chemistry. axios-research.comaxios-research.comsynzeal.com

Key Future Research Objectives:

Development of Stereoselective Synthetic Routes: A primary goal will be the development of highly efficient and enantioselective syntheses of both the (R) and (S) enantiomers of this compound. This would enable a more thorough investigation of their distinct properties and potential applications. Research could focus on leveraging modern catalytic methods to control the stereochemistry at the C2 center. rsc.orgresearchgate.net

Exploration in Medicinal Chemistry: The amine could serve as a key building block or scaffold for the synthesis of new biologically active molecules. cam.ac.uk Researchers may explore how its specific steric and electronic properties influence interactions with biological targets like enzymes and receptors. Its structural similarity to existing pharmaceuticals provides a logical starting point for designing new analogs. axios-research.comsynzeal.com

Application as a Chiral Ligand or Auxiliary: Chiral amines are valuable in asymmetric catalysis, where they can serve as ligands for metal catalysts or as chiral auxiliaries to guide the stereochemical outcome of a reaction. nih.gov Future work could investigate the utility of enantiomerically pure this compound in these roles, potentially enabling new asymmetric transformations.

Probing Structure-Property Relationships: As a relatively simple yet sterically demanding chiral amine, it can be used as a model system to study fundamental structure-property relationships. This includes investigating how the bulky tert-butyl group influences physical properties, reactivity, and self-assembly in materials science contexts. rsc.orgresearchgate.net

Ultimately, future research on this compound will likely be driven by the broader push in chemistry to create more complex and functional molecules from simple, readily available feedstocks in a controlled and efficient manner. acs.orgrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 733674-15-2 fluorochem.co.uk
Molecular Formula C₉H₂₁N fluorochem.co.uk
Molecular Weight 143.27 g/mol nih.gov
IUPAC Name This compound fluorochem.co.uk
Topological Polar Surface Area 26 Ų nih.gov

| Complexity | 78.8 | nih.gov |

Table 2: Compound Names Mentioned in this Article

Compound Name Molecular Formula
This compound C₉H₂₁N
Isometheptene C₉H₁₉N
N,6-dimethylheptan-2-amine C₉H₂₁N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21N B13645253 6,6-Dimethylheptan-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

6,6-dimethylheptan-2-amine

InChI

InChI=1S/C9H21N/c1-8(10)6-5-7-9(2,3)4/h8H,5-7,10H2,1-4H3

InChI Key

BJMKOZPFYDTLGX-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)C)N

Origin of Product

United States

Advanced Synthetic Methodologies for 6,6 Dimethylheptan 2 Amine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the Branched Heptane (B126788) Skeleton

Retrosynthetic analysis of 6,6-dimethylheptan-2-amine involves strategically breaking down the molecule into simpler, commercially available precursors. The primary disconnection point in amines is typically the carbon-nitrogen (C-N) bond. amazonaws.comyoutube.com This leads to two main synthetic strategies:

Reductive Amination: The most direct disconnection of the C-N bond at the C2 position points to 6,6-dimethylheptan-2-one as a key precursor. This ketone can be synthesized from simpler building blocks. The forward reaction, reductive amination, would involve reacting the ketone with an ammonia (B1221849) source in the presence of a reducing agent.

Nucleophilic Substitution: An alternative disconnection suggests a nucleophilic substitution pathway. This would involve a precursor with a good leaving group at the C2 position, such as 6,6-dimethylheptan-2-yl bromide, which would react with an amine nucleophile.

A deeper retrosynthetic analysis of the carbon skeleton of the precursor, 6,6-dimethylheptan-2-one, suggests a Grignard reaction. This involves disconnecting the bond between C2 and C3, leading to acetaldehyde (B116499) and a 4,4-dimethylpentyl magnesium halide as synthons.

Disconnection Strategy Precursors Forward Synthesis Reaction
C2-N Bond6,6-Dimethylheptan-2-one, AmmoniaReductive Amination
C2-N Bond6,6-Dimethylheptan-2-yl halide, Amine sourceNucleophilic Substitution (SN2)
C2-C3 Bond (of Ketone)Acetaldehyde, 4,4-Dimethylpentyl Grignard reagentGrignard Reaction followed by Oxidation

Enantioselective Synthesis of this compound

Achieving stereocontrol at the C2 chiral center is crucial for accessing specific stereoisomers of this compound. Several enantioselective methods are applicable.

Asymmetric Catalysis Approaches in Amine Formation

Asymmetric catalysis offers a direct route to chiral amines from prochiral ketones or alkenes. princeton.edu For this compound, the most relevant approach is the asymmetric reductive amination of 6,6-dimethylheptan-2-one. This can be achieved using a chiral catalyst that facilitates the enantioselective reduction of an intermediate imine.

Commonly used catalysts include those based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral phosphine (B1218219) ligands. researchgate.net Organocatalysis, using small chiral organic molecules like chiral phosphoric acids or primary amines, also provides a powerful metal-free alternative for imine reduction. mdpi.comorganic-chemistry.org

Catalyst Type Example Catalyst System Typical Enantiomeric Excess (ee)
Transition Metal[Rh(COD)Cl]₂ with a chiral phosphine ligand>90%
OrganocatalystChiral Phosphoric Acid (e.g., TRIP)85-99%
OrganocatalystChiral Primary Amine (e.g., MacMillan catalyst)>90%

Chiral Auxiliary-Mediated Syntheses for Stereoinduction

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor. For instance, a chiral oxazolidinone can be acylated and then subjected to a diastereoselective alkylation. nih.gov A more direct approach involves the addition of a Grignard reagent to an imine derived from a chiral amine, such as tert-butanesulfinamide. wikipedia.org The addition of a methyl Grignard reagent to the imine formed between 5,5-dimethylhexanal (B6155269) and (R)-tert-butanesulfinamide would generate the desired stereocenter with high diastereoselectivity. Subsequent removal of the sulfinamide auxiliary yields the enantiopure amine.

Chiral Auxiliary Key Reaction Stereocontrol Mechanism
Evans OxazolidinonesDiastereoselective alkylation of an N-acyl derivativeSteric hindrance from the auxiliary directs the incoming electrophile.
Pseudoephedrine/PseudoephenamineDiastereoselective alkylation of derived amidesFormation of a rigid chelated enolate directs alkylation. nih.gov
Tert-butanesulfinamideDiastereoselective addition to a sulfinyl imineCoordination of the Grignard reagent to the sulfinyl group. wikipedia.org

Biocatalytic Transformations for Chiral Amine Production

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. For chiral amine synthesis, transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly powerful. researchgate.netresearchgate.net These enzymes can convert a prochiral ketone, such as 6,6-dimethylheptan-2-one, directly into an enantiomerically pure amine. frontiersin.orgresearchgate.net

Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to the ketone. researchgate.net Amine dehydrogenases achieve reductive amination using ammonia and a reducing cofactor (NADH or NADPH). researchgate.netfrontiersin.org The high stereoselectivity of these enzymes often results in products with excellent enantiomeric excess (>99% ee).

Enzyme Class Reaction Type Cofactor/Co-substrate Advantages
Transaminase (TA)Asymmetric aminationPyridoxal-5'-phosphate (PLP), Amine donorHigh enantioselectivity, broad substrate scope. researchgate.net
Amine Dehydrogenase (AmDH)Asymmetric reductive aminationNADH/NADPH, AmmoniaHigh atom economy, generates water as the only byproduct. frontiersin.org

Regioselective and Chemoselective Amine Synthesis Strategies

Achieving regioselectivity in the amination of a branched alkane like 6,6-dimethylheptane is challenging. Direct C-H amination reactions offer a modern solution to install an amine group at a specific position, bypassing the need for pre-functionalized substrates. nih.gov

Rhodium-catalyzed C-H amination, for example, can selectively functionalize C-H bonds. bohrium.com By using appropriate directing groups, it is possible to favor amination at a specific secondary carbon. Similarly, photoredox catalysis has enabled the regioselective amination of remote C(sp³)–H bonds through radical-mediated pathways, such as the Hofmann-Löffler-Freytag reaction. nih.gov These methods allow for the installation of a nitrogen functionality at the C2 position with high control over other potential reaction sites.

Development of Novel Synthetic Routes and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of routes that are not only efficient but also environmentally benign. rsc.org The synthesis of this compound can be improved by incorporating green chemistry principles.

Catalysis: Using catalytic methods (asymmetric, bio-, or chemo-catalysis) is inherently greener than using stoichiometric reagents, as it reduces waste. rsc.org

Atom Economy: Reactions like direct C-H amination or biocatalytic reductive amination have high atom economy, maximizing the incorporation of starting material atoms into the final product.

Renewable Feedstocks: While challenging for a highly branched structure, future developments could involve sourcing precursors from renewable biomass.

Process Intensification: The use of continuous-flow chemistry for reactions like hydrogenation or reductive amination can improve safety, efficiency, and scalability compared to traditional batch processing. researchgate.net

Novel synthetic routes, such as visible-light-mediated multicomponent reactions, are emerging for the synthesis of α-branched amines. rsc.org Such a strategy could potentially construct this compound in a single step from a primary amine, an aldehyde, and an alkyl iodide, streamlining the synthetic process significantly. rsc.org

Process Optimization and Scalability Considerations for this compound Production

The industrial production of this compound, a chiral aliphatic amine, necessitates rigorous process optimization to ensure economic viability, consistent product quality, and operational safety. While specific large-scale synthesis data for this exact molecule is not extensively published, the principles governing the scale-up of similar chiral amine syntheses are well-established. nih.govacs.org The primary synthetic routes amenable to industrial-scale production of this compound likely involve either chemocatalytic reductive amination or biocatalytic methods. Each approach presents unique parameters for optimization and distinct challenges in scaling from laboratory to manufacturing volumes.

Chemocatalytic Reductive Amination

Reductive amination of the corresponding ketone, 6,6-dimethylheptan-2-one, stands as a primary conventional route. This transformation is a cornerstone in the synthesis of pharmaceutical compounds, with its industrial application being well-documented. nih.gov The process typically involves the reaction of the ketone with an ammonia source to form an imine intermediate, which is subsequently reduced to the target amine. harvard.edu

Key Optimization Parameters:

The efficiency, selectivity, and cost-effectiveness of this process are contingent on several critical parameters:

Catalyst Selection and Loading: The choice of catalyst for the reduction step is paramount. Transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, are often employed for their high activity and enantioselectivity in asymmetric reductions. acs.orgrsc.org Optimization involves screening various catalysts and their chiral ligands to maximize enantiomeric excess (ee) and chemical yield. Catalyst loading is a key cost driver; therefore, minimizing the catalyst amount without compromising reaction time or conversion is a crucial optimization goal.

Reducing Agent: A variety of reducing agents can be used, including hydrogen gas (catalytic hydrogenation) or hydride reagents like sodium triacetoxyborohydride. harvard.edu For large-scale operations, catalytic hydrogenation is often preferred due to its lower cost and reduced waste generation. However, it requires specialized high-pressure reactor systems. The optimization of hydrogen pressure and temperature is critical for achieving complete reduction while minimizing side reactions.

Solvent and Reaction Concentration: The solvent system affects reactant solubility, reaction kinetics, and product isolation. Optimizing for a solvent that is effective, safe, easily recoverable, and environmentally benign is a key consideration. Increasing the reaction concentration (titer) is desirable for improving throughput and reducing solvent waste, but can lead to issues with mixing, heat transfer, and potential side product formation.

Temperature and pH Control: These parameters influence reaction rate and selectivity. For asymmetric syntheses, temperature can significantly impact the enantioselectivity of the catalyst. Precise pH control is also crucial, particularly during the imine formation step, to prevent catalyst deactivation or undesired side reactions. harvard.edu

Scalability Challenges:

Transitioning a reductive amination process from the lab to a multi-kilogram or ton scale introduces several challenges:

Heat Management: Reductive amination is typically an exothermic process. Efficient heat removal is critical on a large scale to prevent thermal runaways and maintain consistent reaction temperature for optimal selectivity. This requires reactors with appropriate heat exchange capacity.

Mass Transfer: In heterogeneous catalytic systems (e.g., a solid catalyst with liquid and gas reactants), mass transfer limitations can become significant at scale. Efficient agitation and gas dispersion are necessary to ensure the catalyst surface is accessible to the reactants.

Downstream Processing and Purification: Isolation of the final product from the reaction mixture can be complex. The removal of the catalyst, unreacted starting materials, and any byproducts often requires multiple steps such as filtration, extraction, and distillation or crystallization. Developing a robust and efficient purification strategy that minimizes product loss is a major aspect of process development.

Table 1: Key Optimization Parameters for Chemocatalytic Reductive Amination

ParameterObjectiveConsiderations for Scale-Up
Catalyst High enantioselectivity (>99% ee), high turnover number (TON)Cost of catalyst and ligands, catalyst recovery and reuse, sensitivity to impurities.
Reducing Agent Cost-effectiveness, safety, atom economyHandling of high-pressure hydrogen gas, stoichiometry of hydride reagents, waste disposal.
Solvent High reactant solubility, ease of recovery, low toxicitySolvent volume and cost, flammability, environmental impact, compatibility with equipment.
Temperature Optimal reaction rate and selectivityEfficient heat transfer, prevention of hot spots, energy consumption.
Concentration Maximize reactor throughput, minimize solvent wasteViscosity, mixing efficiency, potential for side reactions or product inhibition.

Biocatalytic Synthesis using Transaminases

An increasingly attractive alternative for the synthesis of chiral amines is biocatalysis, employing enzymes such as transaminases (TAs). hovione.com These enzymes can catalyze the asymmetric amination of a prochiral ketone with high stereoselectivity under mild aqueous conditions, offering a greener and potentially more efficient route. nih.gov The use of transaminases for the production of pharmaceutical ingredients has been successfully implemented on an industrial scale. wiley.com

Key Optimization Parameters:

The performance of a biocatalytic process is governed by a different set of parameters compared to traditional chemistry:

Enzyme Selection and Engineering: The primary step is identifying a transaminase with high activity and selectivity towards 6,6-dimethylheptan-2-one. Wild-type enzymes may have limitations, but protein engineering can be used to improve substrate scope, stability, and activity under process conditions. nih.gov

Amine Donor and Equilibrium Shift: Transaminase reactions are reversible. To drive the reaction towards the product, a large excess of an inexpensive amine donor, such as isopropylamine, is often used. mdpi.com The removal of the ketone byproduct (e.g., acetone (B3395972) from isopropylamine) can also shift the equilibrium. mdpi.com

Process Conditions (pH, Temperature, Co-solvent): Enzymes operate within specific pH and temperature ranges. Optimization involves finding the sweet spot that maximizes enzyme activity and stability. While reactions are typically aqueous, the addition of a co-solvent may be necessary to improve the solubility of the hydrophobic ketone substrate. mdpi.com

Enzyme Immobilization: For large-scale applications, immobilizing the enzyme on a solid support is highly advantageous. This facilitates easy separation of the catalyst from the reaction mixture, enabling its reuse over multiple batches and significantly reducing costs. nih.gov

Scalability Challenges:

Scaling up a biocatalytic process presents its own set of technical hurdles:

Enzyme Production and Cost: The cost and availability of the enzyme at large quantities can be a limiting factor. Efficient fermentation and purification processes are needed to produce the biocatalyst economically.

Operational Stability: Maintaining enzyme activity over extended periods under industrial conditions (e.g., high substrate concentrations, shear stress from mixing) is a major challenge. Enzyme deactivation can lead to incomplete conversion and reduced process efficiency.

Product Inhibition: High concentrations of the product amine or the ketone byproduct can inhibit the enzyme, slowing down the reaction rate. A fed-batch or continuous process, where the substrate is added incrementally and the product is removed, can mitigate this issue. manchester.ac.uk

Aqueous Process and Downstream Processing: While the use of water as a solvent is environmentally advantageous, the isolation of the amine product from a dilute aqueous stream can be energy-intensive. Efficient extraction and purification protocols are required to obtain the final product with high purity.

Table 2: Process Development Considerations for Biocatalytic Amination

ParameterObjectiveConsiderations for Scale-Up
Biocatalyst High activity, enantioselectivity, and stabilityCost of enzyme production, potential for protein engineering, operational lifetime.
Reaction Medium Maximize substrate/product solubility, maintain enzyme activitypH and temperature control, buffer selection, co-solvent concentration and its impact on enzyme stability.
Equilibrium Shift Drive reaction to >99% conversionChoice and concentration of amine donor, byproduct removal strategies.
Process Mode High volumetric productivity, mitigate inhibitionBatch vs. fed-batch vs. continuous flow, substrate feeding strategy, in-situ product removal.
Enzyme Formulation Enable catalyst reuse, simplify downstream processingFree vs. immobilized enzyme, choice of support material, mass transfer limitations in immobilized systems.

Elucidation of Reactivity and Reaction Mechanisms of 6,6 Dimethylheptan 2 Amine

Nucleophilic and Electrophilic Characteristics of the Secondary Amine Functionality

The secondary amine group in 6,6-Dimethylheptan-2-amine is the primary center of its reactivity, characterized by the lone pair of electrons on the nitrogen atom. This lone pair imparts nucleophilic properties to the molecule, enabling it to attack electron-deficient centers. solubilityofthings.comiitk.ac.in The nucleophilicity of amines is a critical factor in a wide array of chemical transformations, including substitution and addition reactions. fiveable.me

The reactivity of secondary amines like this compound is generally considered to be moderate. solubilityofthings.com While they are effective nucleophiles, they are typically less reactive than primary amines due to increased steric hindrance from the two alkyl groups attached to the nitrogen. solubilityofthings.comfiveable.me This steric bulk can impede the approach of the amine to an electrophilic site. Conversely, they are generally more nucleophilic than tertiary amines, where the three alkyl groups create significant steric hindrance. fiveable.me

The nucleophilicity of an amine is also influenced by electronic effects. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its nucleophilicity. fiveable.me In this compound, the two alkyl substituents contribute to this effect.

Under specific conditions, the amine functionality can also exhibit electrophilic characteristics. For instance, after protonation of the nitrogen atom by an acid, the resulting ammonium (B1175870) ion can act as an electrophile.

Common Reactions Involving the Amine Functionality:

Nucleophilic Substitution: Amines readily participate in nucleophilic substitution reactions with alkyl halides to form more substituted amines. solubilityofthings.comiitk.ac.in

Acylation: They react with acyl chlorides or anhydrides in acylation reactions to form amides. solubilityofthings.com

Formation of Imines: The reaction of amines with aldehydes or ketones can lead to the formation of imines. solubilityofthings.com

Reductive Amination: This process involves the conversion of a carbonyl compound to an amine in the presence of an amine and a reducing agent. solubilityofthings.com

Table 1: Factors Influencing the Nucleophilicity of Amines
FactorEffect on NucleophilicityRelevance to this compound
Steric HindranceIncreased steric hindrance decreases nucleophilicity. fiveable.meThe two alkyl groups on the nitrogen create moderate steric hindrance, making it less nucleophilic than a primary amine but more so than a tertiary amine. solubilityofthings.comfiveable.me
Electronic EffectsElectron-donating groups increase nucleophilicity. fiveable.meThe alkyl groups are electron-donating, which enhances the nucleophilicity of the nitrogen atom. fiveable.me
BasicityGenerally, increased basicity correlates with increased nucleophilicity, though exceptions exist. masterorganicchemistry.comThe alkyl groups increase the basicity of the amine. iitk.ac.in

Stereochemical Outcomes and Diastereoselectivity in Transformations Involving the Chiral Center

The presence of a chiral center at the second carbon atom of the heptane (B126788) chain in this compound introduces a significant stereochemical dimension to its reactions. When this chiral amine participates in a reaction that creates a new stereocenter, the formation of diastereomers is possible. masterorganicchemistry.com The inherent chirality of the starting material can influence the stereochemical outcome of the reaction, often leading to a preferential formation of one diastereomer over the other, a phenomenon known as diastereoselectivity. d-nb.info

The degree of diastereoselectivity is influenced by several factors, including the nature of the reactants, the reaction conditions (temperature, solvent), and the presence of catalysts. rsc.org In many cases, the steric bulk of the substituents around the chiral center plays a crucial role in directing the approach of the incoming reagent, leading to the observed diastereomeric excess. For instance, in reactions involving the formation of a new bond at a prochiral center, the existing stereocenter in this compound can effectively shield one face of the molecule, favoring attack from the less hindered side.

The development of asymmetric catalytic transformations often utilizes chiral amines as catalysts or ligands to induce enantioselectivity in reactions involving prochiral substrates. acs.org While direct studies on this compound in this context are not widely reported, the principles of asymmetric induction by chiral amines are well-established. For example, chiral amine catalysts have been successfully employed in asymmetric Mannich reactions to control the diastereoselectivity of the products. rsc.org

Table 2: Factors Influencing Stereochemical Outcomes
FactorDescriptionPotential Impact on Reactions of this compound
Chiral CenterThe C2 carbon is a stereocenter.Can lead to the formation of diastereomers in subsequent reactions. masterorganicchemistry.com
Steric HindranceThe bulky tert-butyl group at the 6-position and the methyl group at the 2-position create a specific steric environment.Can influence the facial selectivity of attack on prochiral centers, leading to diastereoselectivity.
Reaction ConditionsTemperature, solvent, and catalysts can affect the transition state energies of diastereomeric pathways. rsc.orgCan be optimized to enhance the formation of a desired diastereomer.

Reaction Pathways and Functional Group Interconversions of the Aliphatic Backbone

The aliphatic backbone of this compound, being a saturated hydrocarbon chain, is generally unreactive under mild conditions. savemyexams.comsavemyexams.com However, the functional group, the secondary amine, can be transformed into other functional groups, or it can be removed entirely, leading to modifications of the aliphatic backbone. solubilityofthings.com

Functional group interconversions are a cornerstone of organic synthesis, allowing for the strategic modification of molecules. savemyexams.comsavemyexams.com For this compound, typical transformations could include:

Oxidation: The secondary amine can be oxidized to various products depending on the oxidizing agent and reaction conditions.

Elimination Reactions: Under certain conditions, such as the Hofmann or Cope elimination, the amine group can be eliminated to form an alkene. iitk.ac.in

Conversion to other Nitrogen-Containing Groups: The amine can be a precursor for the synthesis of other nitrogen-containing functional groups, such as amides or sulfonamides.

The aliphatic chain itself can undergo reactions under more forcing conditions, such as free-radical halogenation, but these reactions often lack selectivity and are less commonly employed for targeted synthesis.

Table 3: Potential Functional Group Interconversions
Starting Functional GroupReaction TypeProduct Functional GroupTypical Reagents
Secondary AmineOxidationHydroxylamine (B1172632), NitronePeroxy acids (e.g., m-CPBA)
Secondary AmineAcylationAmideAcyl chlorides, Anhydrides solubilityofthings.com
Secondary AmineSulfonylationSulfonamideSulfonyl chlorides
Secondary AmineHofmann EliminationAlkene1. CH₃I (excess); 2. Ag₂O, H₂O, heat

Catalytic Applications in Transformations Involving this compound

Chiral amines are valuable in the field of asymmetric catalysis, where they can act as organocatalysts to promote enantioselective transformations. thieme-connect.com Although specific catalytic applications of this compound are not extensively documented in readily available literature, its structural features suggest potential utility in this area. The combination of a secondary amine, which can form enamines or iminium ions as reactive intermediates, and a chiral center makes it a candidate for inducing asymmetry in various reactions. thieme-connect.com

For example, chiral secondary amines are known to catalyze aldol (B89426) reactions, Michael additions, and Mannich reactions via enamine catalysis. thieme-connect.de In such a catalytic cycle, the amine reacts with a carbonyl compound to form a chiral enamine, which then reacts with an electrophile. The stereochemistry of the final product is influenced by the chiral environment provided by the catalyst.

Furthermore, chiral amines can serve as ligands for metal-based catalysts. acs.org The nitrogen atom can coordinate to a metal center, and the chiral backbone of the amine can create a chiral pocket around the metal, influencing the stereochemical outcome of the catalyzed reaction.

Table 4: Potential Catalytic Roles of this compound
Catalysis TypeMechanismPotential Applications
Organocatalysis (Enamine Catalysis)Formation of a chiral enamine intermediate with a carbonyl compound. thieme-connect.deAsymmetric aldol reactions, Michael additions, Mannich reactions.
Ligand in Metal CatalysisCoordination to a metal center to create a chiral catalytic environment. acs.orgAsymmetric hydrogenation, hydroamination, and other metal-catalyzed reactions. acs.org

Kinetic and Mechanistic Studies of Amine-Mediated Reactions

The study of reaction kinetics and mechanisms provides fundamental insights into how chemical transformations occur. For amine-mediated reactions, kinetic studies often focus on determining the rate law, which describes how the rate of reaction depends on the concentration of the reactants. acs.org Mechanistic studies aim to elucidate the step-by-step pathway of the reaction, including the identification of intermediates and transition states. acs.orgmdpi.com

The rate of reactions involving amines is influenced by factors such as the nucleophilicity of the amine, the nature of the electrophile, and the reaction conditions. acs.orgacs.org For instance, in the SmI₂/H₂O/amine-mediated reduction of alkyl halides, the reaction rate has been shown to be first order in both the amine and the alkyl halide, and second order in SmI₂. acs.org Furthermore, a correlation between the base strength (pKBH+) of the amine and the reaction rate has been observed, consistent with the Brønsted catalysis law. acs.org

Kinetic isotope effect (KIE) studies are a powerful tool for probing reaction mechanisms. acs.org By replacing an atom with its heavier isotope and measuring the effect on the reaction rate, information about bond-breaking and bond-forming steps in the rate-determining step can be obtained. For example, a primary ¹³C KIE in the reduction of alkyl halides indicates that the carbon-halide bond is cleaved in the rate-determining step. acs.org

While specific kinetic and mechanistic data for this compound are scarce, the general principles derived from studies of other secondary amines are applicable. researchgate.netnih.govutwente.nl

Table 5: Key Concepts in Kinetic and Mechanistic Studies of Amine Reactions
ConceptDescriptionRelevance
Rate LawAn equation that relates the reaction rate to the concentrations of reactants. acs.orgProvides quantitative information about how the reaction rate depends on the concentration of this compound and other reactants.
Reaction OrderThe exponent of the concentration term for a given reactant in the rate law. acs.orgHelps to elucidate the molecularity of the rate-determining step.
Kinetic Isotope Effect (KIE)The change in reaction rate upon isotopic substitution. acs.orgCan be used to determine if a C-H or N-H bond involving the amine is broken in the rate-determining step. acs.org
Brønsted Catalysis LawRelates the catalytic activity of an acid or base to its pKa or pKb value. acs.orgCan be used to correlate the reactivity of this compound with its basicity in certain catalyzed reactions. acs.org

Computational Chemistry and Theoretical Investigations of 6,6 Dimethylheptan 2 Amine

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These ab initio and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to yield precise information about molecular geometry and the distribution of electrons.

For 6,6-Dimethylheptan-2-amine, methods such as DFT with functionals like B3LYP or M06-2X and a suitable basis set (e.g., 6-31G* or larger) would be employed to perform a full geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key structural parameters. The sterically demanding tert-butyl group at one end of the molecule and the chiral center at the second carbon position significantly influence the bond lengths and angles compared to a simple linear amine.

The electronic structure can be elucidated by analyzing the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), which is centered on the lone pair of the nitrogen atom. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and reactivity. Furthermore, mapping the electrostatic potential onto the electron density surface can visually identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the most negative potential would be localized around the nitrogen atom of the amine group.

Table 1: Predicted Geometrical Parameters for this compound from a Hypothetical DFT Calculation

ParameterAtoms InvolvedPredicted Value
Bond LengthC2-N~1.47 Å
Bond LengthC-C (average)~1.53 Å
Bond LengthN-H (average)~1.01 Å
Bond AngleC1-C2-N~110.5°
Bond AngleC3-C2-N~111.0°
Dihedral AngleH-N-C2-C3~180° (anti)

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. lumenlearning.commaricopa.edu

Molecular mechanics (MM) methods, which use classical force fields (e.g., MMFF or AMBER), are well-suited for rapidly exploring the vast conformational space of such a flexible molecule. acs.org A systematic search, involving the rotation of each dihedral angle in the carbon backbone, would reveal the various staggered and eclipsed arrangements. The relative energies of these conformers are determined by a combination of torsional strain and steric strain. lumenlearning.combkcc.ac.in The gauche interactions between the alkyl substituents and the bulky tert-butyl group at the C6 position are particularly important in destabilizing certain conformers. lumenlearning.com The most stable conformer would likely adopt a staggered, anti-periplanar arrangement along the carbon chain to minimize steric repulsion. libretexts.org

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. aip.orgresearchgate.net By simulating the motion of the atoms at a given temperature, MD can explore the potential energy surface and reveal the probabilities of occupying different conformational states. These simulations would show how the flexible heptane (B126788) chain folds and moves, influenced by the steric hindrance of the gem-dimethyl groups. aip.orgwisconsin.edu

Table 2: Relative Energies of Key Conformers of this compound (Hypothetical)

Conformer DescriptionDihedral Angle (C3-C4-C5-C6)Relative Energy (kcal/mol)Note
Anti (extended chain)180°0.00Lowest energy reference state
Gauche60°+0.95Steric interaction between chain segments
Eclipsed120°+3.8Torsional and steric strain
Fully Eclipsed+5.5Highest energy due to maximal strain

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules. nih.gov DFT calculations are routinely used to predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.netnih.gov These calculations would be performed on the Boltzmann-averaged ensemble of low-energy conformers to provide a more accurate prediction that accounts for conformational flexibility. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm assignments.

Similarly, the vibrational frequencies can be computed from the second derivatives of the energy. These frequencies correspond to the absorption peaks in an IR spectrum. The characteristic N-H stretching and bending vibrations of the primary amine group, as well as the C-H and C-C stretching and bending modes of the alkyl chain, could be predicted and assigned. A comparison between the calculated and experimental spectra serves as a rigorous validation of the computational model. researchgate.netnih.gov

Table 3: Hypothetical Predicted vs. Typical Experimental Spectroscopic Data

SpectroscopyParameterPredicted Value (DFT)Typical Experimental Range
¹³C NMRChemical Shift (C2-N)~45-50 ppm40-55 ppm
¹H NMRChemical Shift (CH-N)~2.8-3.2 ppm2.5-3.5 ppm
IRN-H Stretch~3350, 3450 cm⁻¹3300-3500 cm⁻¹ (doublet)
IRN-H Bend (Scissoring)~1610 cm⁻¹1590-1650 cm⁻¹

Theoretical Modeling of Reaction Pathways and Transition States

Understanding the reactivity of this compound requires the study of its potential reaction pathways. Computational methods allow for the mapping of reaction coordinates and the identification of transition states (TS), which are the energy maxima along a reaction path. nih.gov The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate. nih.govacs.org

For instance, the nucleophilic addition of the amine to an electrophile, such as a carbonyl compound, could be modeled. Quantum chemical calculations can locate the TS structure for the C-N bond formation. The geometry of the TS would reveal the precise arrangement of atoms at the peak of the energy barrier. Steric hindrance from the bulky 6,6-dimethylheptyl group would be expected to raise the activation energy compared to less hindered amines, a hypothesis that can be quantified through computation. nih.gov Other reactions, such as protonation or atmospheric oxidation by hydroxyl radicals, could also be modeled to understand the amine's basicity and environmental fate. researchgate.net

Solvent Effects and Intermolecular Interactions through Simulation Studies

The behavior of this compound in a condensed phase is significantly influenced by its interactions with surrounding solvent molecules. researchgate.netresearchgate.net Computational models can account for these effects in two primary ways: implicitly or explicitly.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. upc.edu This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the conformational equilibrium. For this compound, a polar solvent would be expected to stabilize conformers where the polar amine group is more exposed.

Explicit solvent simulations, typically performed using molecular dynamics, involve surrounding the solute molecule with a large number of individual solvent molecules. aps.org This method allows for the direct simulation of specific intermolecular interactions, such as hydrogen bonding between the amine's N-H groups and protic solvents like water or methanol. upc.edu Such simulations can provide detailed information on the local solvent structure around the amine, the dynamics of hydrogen bond formation and breaking, and how the solvent mediates conformational changes. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies for 6,6 Dimethylheptan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 6,6-Dimethylheptan-2-amine, both ¹H and ¹³C NMR provide unambiguous evidence of the molecular skeleton and the connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. The protons of the two methyl groups at the C6 position (a neopentyl-like structure) are expected to appear as a singlet far upfield, integrating to nine protons. The methyl group at C1, adjacent to the chiral center, would appear as a doublet due to coupling with the single proton at C2. The proton on the chiral carbon (C2) would be a complex multiplet due to coupling with the neighboring protons on C1 and C3. The amine protons typically appear as a broad singlet, although their chemical shift can vary with solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing a unique signal for each of the nine carbon atoms in the molecule. The chemical shifts are influenced by the local electronic environment. The carbon of the tert-butyl group (C6) would be a quaternary signal, while the three equivalent methyl carbons attached to it would appear as a single intense peak. The chiral carbon (C2), being attached to the nitrogen atom, would be shifted downfield.

For stereochemical assignment, standard NMR is insufficient to distinguish between enantiomers. However, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed. Reacting the amine with a CDA, such as Mosher's acid chloride, creates diastereomers which will exhibit separate and distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and analysis of similar aliphatic amine structures.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (ppm)
C1 (CH₃)~1.1Doublet (d)~23
C2 (CH)~2.8 - 3.0Multiplet (m)~48-50
C3 (CH₂)~1.4 - 1.6Multiplet (m)~38
C4 (CH₂)~1.2 - 1.3Multiplet (m)~23
C5 (CH₂)~1.2 - 1.3Multiplet (m)~45
C6 (C)--~31
C7, C8, C9 (CH₃)~0.9Singlet (s)~29
NH₂~1.5 - 2.5 (variable)Broad Singlet (br s)-

Mass Spectrometry (MS) Techniques for Fragmentation Analysis and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

For this compound (C₉H₂₁N, Molecular Weight: 143.27 g/mol ), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be observed at m/z 143. chemscene.com According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent for this compound. libretexts.orgmiamioh.edu

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.eduyoutube.com This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage pathways are possible:

Cleavage of the C1-C2 bond: This would result in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a fragment ion at m/z 128.

Cleavage of the C2-C3 bond: This is the most likely fragmentation pathway, involving the loss of the larger C₇H₁₅ alkyl radical. This cleavage would produce the base peak in the spectrum, a highly stable iminium cation at m/z 44 ([CH₃CH=NH₂]⁺).

Other fragmentations would involve the cleavage of the alkyl chain, leading to a series of peaks separated by 14 mass units (CH₂ groups). libretexts.org Purity assessment by MS, particularly when coupled with chromatography (GC-MS), involves monitoring for m/z values that correspond to potential impurities or side-products from its synthesis.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
143[C₉H₂₁N]⁺•Molecular Ion (M⁺)
128[M - CH₃]⁺α-cleavage (loss of C1)
44[CH₃CHNH₂]⁺α-cleavage (loss of C3-C9 chain), likely base peak

Chromatographic Methods for Enantiomeric Excess and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing both the chemical and enantiomeric purity of this compound.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a highly effective method for separating and quantifying the enantiomers of volatile compounds. chromatographyonline.com For primary amines, direct analysis can be difficult due to their polarity. Therefore, derivatization is often employed to convert the enantiomers into less polar and more volatile derivatives, such as amides (e.g., by reaction with trifluoroacetic anhydride). wiley.com

These derivatives are then passed through a capillary column coated with a chiral stationary phase (CSP). researchgate.net Cyclodextrin-based CSPs are particularly common and effective for separating a wide range of chiral molecules, including amine derivatives. chromatographyonline.comwiley.com The two enantiomers (or their diastereomeric derivatives) interact differently with the chiral environment of the column, leading to different retention times. The ratio of the peak areas for the two separated enantiomers allows for the precise determination of the enantiomeric excess (% ee).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for enantiomeric separation and purity analysis. mdpi.com Two primary strategies are used:

Direct Separation: The racemic mixture of this compound is injected directly onto an HPLC column packed with a chiral stationary phase (CSP). wikipedia.org CSPs based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics can achieve chiral recognition through a combination of interactions such as hydrogen bonding, dipole-dipole, and steric effects, resulting in the separation of the two enantiomers. wikipedia.org

Indirect Separation: The amine is first derivatized with a chiral derivatizing agent (e.g., (R)-(-)-1-(1-naphthyl)ethyl isocyanate) to form a pair of diastereomers. researchgate.net These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, typically a silica (B1680970) or C18 reversed-phase column. mdpi.com This method is robust and widely applicable for determining enantiomeric excess. asianpubs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and its conformational structure by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

N-H Vibrations: A primary amine (R-NH₂) typically shows a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. youtube.com An N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the alkyl chain. docbrown.info

C-N Vibrations: A C-N stretching vibration would appear in the fingerprint region, typically between 1020-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. It is an excellent tool for analyzing the C-C backbone of the alkyl chain. The skeletal vibrations in the low-frequency region of the Raman spectrum are highly sensitive to the molecule's conformation. nih.gov Analysis of these modes can provide insights into the preferred three-dimensional arrangement (e.g., gauche vs. anti-conformations) of the heptane (B126788) chain in different physical states. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)IR3300 - 3500Medium
C-H Stretch (alkyl)IR, Raman2850 - 3000Strong
N-H Bend (scissoring)IR1590 - 1650Medium
C-H Bend (CH₂, CH₃)IR1370 - 1470Medium-Strong
C-N StretchIR1020 - 1250Medium
C-C Stretch (skeletal)Raman800 - 1200Strong

Design and Synthesis of 6,6 Dimethylheptan 2 Amine Derivatives and Analogues

Strategic Functionalization of the Amine Moiety (e.g., amides, carbamates, ureas)

The primary amine group of 6,6-dimethylheptan-2-amine serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of various derivatives. The formation of amides, carbamates, and ureas introduces diverse functional groups that can significantly alter the parent molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and conformational flexibility.

Amide Synthesis: The most common method for the synthesis of amides from this compound involves its reaction with an activated carboxylic acid derivative. Acyl chlorides or anhydrides react readily with the amine, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct. Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

Acylating Agent Coupling Reagent/Base Product General Yield (%)
Acetyl chlorideTriethylamineN-(6,6-dimethylheptan-2-yl)acetamide>90
Benzoyl chloridePyridineN-(6,6-dimethylheptan-2-yl)benzamide>90
Acetic anhydrideNone (or catalytic acid/base)N-(6,6-dimethylheptan-2-yl)acetamide>85
Propanoic acidDCC, HOBtN-(6,6-dimethylheptan-2-yl)propanamide70-90

Carbamate (B1207046) Synthesis: Carbamates are readily accessible from this compound through its reaction with chloroformates or by trapping an in situ generated isocyanate with an alcohol. The reaction with alkyl or aryl chloroformates in the presence of a base provides a straightforward route to a wide range of carbamates. Another approach involves the reaction of the amine with phosgene (B1210022) or a phosgene equivalent to form an isocyanate, which is then reacted with an alcohol.

Reagent 1 Reagent 2 Base Product General Yield (%)
Ethyl chloroformate-TriethylamineEthyl (6,6-dimethylheptan-2-yl)carbamate>90
Phenyl chloroformate-PyridinePhenyl (6,6-dimethylheptan-2-yl)carbamate>85
Di-tert-butyl dicarbonate-DMAP (catalytic)tert-butyl (6,6-dimethylheptan-2-yl)carbamate>95
Triphosgene, then EthanolTriethylamine-Ethyl (6,6-dimethylheptan-2-yl)carbamate75-90

Urea Synthesis: Substituted and unsubstituted ureas of this compound can be synthesized through several methods. The reaction with an isocyanate is a direct and high-yielding approach to substituted ureas. For unsubstituted ureas, the reaction with potassium cyanate (B1221674) in the presence of an acid is a common method. Symmetrical ureas can be formed by the reaction of the amine with phosgene or its equivalents.

Reagent Conditions Product General Yield (%)
Phenyl isocyanateInert solvent, room temp.1-(6,6-dimethylheptan-2-yl)-3-phenylurea>95
Potassium cyanateAqueous HCl(6,6-dimethylheptan-2-yl)urea70-85
TriphosgeneTriethylamine1,3-bis(6,6-dimethylheptan-2-yl)urea60-80
N,N'-CarbonyldiimidazoleInert solvent, heat1,3-bis(6,6-dimethylheptan-2-yl)urea70-85

Stereocontrolled Modifications of the Branched Alkyl Chain

The chiral center at the C2 position of this compound offers opportunities for stereocontrolled synthesis and modifications. The development of synthetic routes that allow for the selective formation of either the (R)- or (S)-enantiomer is crucial for studying the biological activities of its derivatives.

Stereocontrolled synthesis of this compound can be achieved through several established methodologies in asymmetric synthesis. One common approach is the use of chiral auxiliaries. For instance, a chiral auxiliary can be attached to a precursor molecule, directing a key stereocenter-forming reaction, such as a diastereoselective alkylation or reduction, before being cleaved to yield the enantiomerically enriched amine.

Another powerful strategy is asymmetric catalysis. The enantioselective reduction of a corresponding ketimine or the reductive amination of a ketone using a chiral catalyst can provide direct access to the chiral amine. For example, the use of a chiral transition metal catalyst with a chiral ligand in a hydrogenation or transfer hydrogenation reaction can afford high enantiomeric excess.

Furthermore, resolution of a racemic mixture of this compound can be employed. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization and subsequent liberation of the enantiomerically pure amine.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Probes

The synthesis of deuterated and isotopically labeled analogues of this compound is a valuable tool for elucidating reaction mechanisms and studying metabolic pathways. The introduction of deuterium (B1214612) (²H) or other isotopes like carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule allows for the tracking of the molecule's fate in chemical and biological systems.

Deuterium can be incorporated into the this compound scaffold through various methods. For instance, the reduction of a suitable precursor ketone with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), can introduce deuterium at the C2 position. Selective deuteration of the methyl group at the C2 position can be achieved by starting with a deuterated building block. Deuteration of the tert-butyl group at the C6 position would require a more elaborate synthetic sequence, likely starting from a deuterated precursor.

Isotopically labeled analogues are instrumental in mechanistic studies. For example, the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes, can be measured using deuterated analogues to determine if a particular C-H bond is broken in the rate-determining step of a reaction.

Structure-Reactivity and Structure-Selectivity Relationship Studies of Derivatives

Systematic studies on the structure-reactivity and structure-selectivity relationships of this compound derivatives are essential for understanding how modifications to the molecule's structure influence its chemical behavior.

Structure-Reactivity Relationships: The reactivity of the amine moiety can be significantly influenced by the nature of the substituent introduced. For example, the conversion of the primary amine to an amide or carbamate will decrease its nucleophilicity and basicity due to the electron-withdrawing nature of the carbonyl group. The steric bulk of the substituent on the nitrogen atom can also play a crucial role, potentially hindering further reactions at the nitrogen or adjacent positions.

The branched alkyl chain also imparts specific reactivity. The neopentyl-like tert-butyl group at the C6 position creates significant steric hindrance, which can influence the accessibility of the amine group and the conformational preferences of the molecule.

Structure-Selectivity Relationships: In reactions involving the derivatives of this compound, the stereochemistry at the C2 position can direct the stereochemical outcome of subsequent transformations. For instance, in reactions where the amine derivative acts as a chiral ligand or catalyst, the stereocenter can induce asymmetry in the product.

The nature of the N-substituent can also influence selectivity. A bulky substituent on the nitrogen may favor the formation of one diastereomer over another in reactions involving the creation of a new stereocenter elsewhere in the molecule. By systematically varying the structure of the derivatives and studying their behavior in various chemical transformations, a comprehensive understanding of the structure-reactivity and structure-selectivity relationships can be established.

Applications of 6,6 Dimethylheptan 2 Amine in Advanced Organic Synthesis

Potential Utilization as a Chiral Building Block for Complex Molecular Architectures

In principle, a chiral amine such as 6,6-Dimethylheptan-2-amine could serve as a chiral building block. Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex molecule, transferring their chirality to the final product. The synthesis of many pharmaceuticals and natural products relies on the use of such building blocks to establish specific stereocenters. However, there is no specific evidence in the searched literature to suggest that this compound has been employed for this purpose in the synthesis of any complex molecular architectures.

Theoretical Role as a Chiral Auxiliary in Asymmetric Transformations

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed. Chiral amines are a common class of chiral auxiliaries. While the structural features of this compound make it a candidate for such a role, no studies have been found that demonstrate its application as a chiral auxiliary in asymmetric transformations.

Speculative Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are efficient synthetic strategies that allow for the formation of complex molecules in a single step from multiple starting materials. Amines are common components in many MCRs, such as the Mannich and Ugi reactions. While it is conceivable that this compound could participate in such reactions, there is no published research that documents its use in any multi-component or cascade reaction.

Biochemical Interactions and Biotransformations of 6,6 Dimethylheptan 2 Amine

Enzymatic Recognition and Substrate Specificity Studies in Isolated Systems

There are no specific studies in the available scientific literature that detail the enzymatic recognition or substrate specificity of 6,6-Dimethylheptan-2-amine in isolated systems. Research in this area would typically involve in vitro assays with a panel of purified enzymes to determine if the compound can act as a substrate or an inhibitor.

Potential enzymes that could be investigated for their interaction with this compound, based on its structure, include:

Monoamine Oxidases (MAOs): These enzymes are critical in the metabolism of various endogenous and exogenous amines.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for the phase I metabolism of a wide array of xenobiotics.

Amine N-acetyltransferases (NATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to aromatic and aliphatic amines.

Without experimental data, any discussion of which enzymes might recognize this compound remains speculative.

Metabolic Fate and Biotransformation Pathways in Model Organisms (e.g., microbial, in vitro enzymatic assays)

Detailed studies on the metabolic fate and biotransformation pathways of this compound in any model organism or through in vitro enzymatic assays are not documented in the public domain. To determine its metabolic fate, researchers would typically employ techniques such as incubating the compound with liver microsomes, hepatocytes, or microbial cultures, followed by analysis using mass spectrometry and NMR to identify potential metabolites.

Hypothetical biotransformation pathways for a compound like this compound could include:

N-oxidation: Formation of a hydroxylamine (B1172632) or a nitro compound.

Deamination: Removal of the amine group, potentially leading to the formation of a ketone.

Hydroxylation: Addition of a hydroxyl group to the alkyl chain, mediated by CYP enzymes.

Conjugation: Phase II metabolic reactions such as glucuronidation or sulfation of the amine group or any hydroxylated metabolites.

It is crucial to emphasize that these are hypothetical pathways, and experimental validation is required.

Mechanistic Insights into Biomolecular Target Interactions (e.g., enzyme inhibition, receptor binding without clinical context)

There is no available research providing mechanistic insights into the interaction of this compound with specific biomolecular targets. Studies in this domain would involve techniques like enzyme kinetics to determine the mode of inhibition (e.g., competitive, non-competitive) or radioligand binding assays to assess affinity for various receptors. Without such studies, it is not possible to comment on whether this compound can act as an enzyme inhibitor or a receptor ligand.

Table 1: Hypothetical Target Interaction Profile for this compound

Potential Target Class Type of Interaction Experimental Data
Ion Channels Modulation Not Available
G-Protein Coupled Receptors Agonism/Antagonism Not Available
Transporters Substrate/Inhibitor Not Available

This table is for illustrative purposes only and does not represent actual experimental data.

Environmental Fate and Degradation Pathways of 6,6 Dimethylheptan 2 Amine

Persistence and Transformation Products in Abiotic Environmental Compartments:This would have examined the compound's longevity and the new substances it might form in non-living environmental components like soil and water.

The absence of specific data for 6,6-Dimethylheptan-2-amine prevents a scientifically accurate and detailed discussion on these critical environmental parameters. While general information on the environmental behavior of aliphatic amines exists, applying such broad knowledge to a specific compound without direct experimental evidence would be scientifically unsound and speculative.

Therefore, it is not possible to generate the requested in-depth article focusing solely on the environmental fate and degradation of this compound due to the current lack of available research data in the public domain. Further scientific investigation and publication of research specific to this compound are necessary to address these knowledge gaps.

Future Perspectives and Emerging Research Avenues for 6,6 Dimethylheptan 2 Amine

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis of chiral amines is a cornerstone of modern organic chemistry, and emerging technologies are set to revolutionize their production. nih.govbohrium.com The integration of 6,6-Dimethylheptan-2-amine synthesis into continuous-flow and automated platforms represents a significant future opportunity for improving efficiency, scalability, and safety.

Flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. mit.edu For a molecule like this compound, this could enable the development of highly optimized and scalable synthetic routes. Biocatalytic methods, such as those employing transaminases, are particularly well-suited for flow chemistry and have been successfully used for the continuous production of other chiral amines. nih.govscienceopen.com Future research could focus on developing and immobilizing a specific transaminase or other enzyme capable of asymmetrically synthesizing this compound within a continuous-flow microreactor system. nih.govsemanticscholar.org This approach would not only provide a greener and more efficient synthesis but also facilitate downstream purification and integration into multi-step automated sequences. nih.gov

Furthermore, the convergence of computer-aided synthesis planning with automated flow chemistry platforms allows for the rapid exploration and validation of novel synthetic routes. mit.edu Such systems could be employed to design and execute a multi-step synthesis of this compound, minimizing manual intervention and accelerating process development.

Exploration of Novel Catalytic Transformations and Reaction Platforms

The unique steric and electronic properties of this compound make it an intriguing substrate and potential catalyst for a range of chemical transformations. Its sterically hindered nature presents a challenge for many established catalytic methods, thereby creating an opportunity to test and validate new, more robust catalytic systems.

One key area is in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful method for forming C-N bonds. wikipedia.org The coupling of sterically hindered primary amines with aryl halides is often a significant challenge, requiring the development of specialized bulky phosphine (B1218219) ligands to achieve high efficiency. nih.govgalchimia.com this compound would serve as an excellent benchmark substrate for evaluating the performance of new palladium or nickel-based catalyst systems designed for coupling bulky amines. nih.govacs.org Success in this area would broaden the synthetic utility of this amine, allowing for its incorporation into a wider range of complex aromatic structures.

Conversely, the chiral amine moiety of this compound suggests its potential application as an organocatalyst or a chiral auxiliary. Chiral primary amines and their derivatives are known to catalyze a variety of asymmetric transformations, including aldol (B89426), Michael, and Strecker reactions. mdpi.com The bulky framework of this compound could provide a unique stereochemical environment, potentially leading to high levels of enantioselectivity in reactions where it is employed as a catalyst. mdpi.com Similarly, its use as a chiral auxiliary, temporarily attached to a substrate to direct a stereoselective reaction, is a promising avenue. wikipedia.orgorganic-chemistry.org The development of methods to easily attach and subsequently remove the 6,6-dimethylheptan-2-amino group would be essential for this application. nih.gov

Potential in Materials Science: Precursors for Advanced Polymers or Chiral Materials

The incorporation of structurally unique building blocks into polymers is a proven strategy for tuning their physical and chemical properties. The bulky and chiral nature of this compound makes it a compelling candidate for creating advanced materials with novel characteristics.

In polymer science, the introduction of bulky side chains can influence polymer morphology, solubility, and mechanical properties. Research has shown that incorporating bulky alkylammonium counterions can toughen rigid polymers without sacrificing their elastic modulus. nih.gov Similarly, using alkylamines can help control the morphology and optical properties of nanoparticles during their synthesis. nih.gov Future studies could explore the polymerization of monomers derived from this compound. The resulting polymers might exhibit unique thermal properties, altered chain packing, or enhanced solubility in specific solvents due to the sterically demanding side group. For instance, its incorporation into porous organic polymers could create materials with tailored basicity and surface chemistry for applications like CO2 capture. researchgate.netmdpi.com

Moreover, the chirality of this compound is a valuable feature for the development of chiral materials. Chiral polymers are of great interest for applications in enantioselective separations, sensing, and catalysis. cmu.edunih.gov Synthesizing polymers with inherent chirality derived from this compound could lead to new chiral stationary phases for chromatography or membranes for enantioselective separations. cmu.edursc.org The helical structures often found in chiral polymers can give rise to unique chiroptical properties and functionalities, mimicking complex biological systems. nih.gov

Interdisciplinary Research with Analytical Chemistry and Computational Science

Advancing the understanding and application of this compound will benefit significantly from interdisciplinary collaboration with analytical and computational chemists.

Analytical Chemistry: The development of robust analytical methods is crucial for the characterization and quality control of chiral molecules. Techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) using chiral stationary phases or chiral selectors are essential for resolving the enantiomers of this compound and accurately determining enantiomeric excess. nih.govamericanpharmaceuticalreview.com Future research could focus on developing specific, high-resolution analytical protocols tailored to this compound and its derivatives. acs.org Advanced detection methods, such as coupling chiral separation techniques with mass spectrometry (LC-MS/MS), would provide exceptional selectivity and sensitivity for analyzing the compound in complex mixtures. americanpharmaceuticalreview.com

Computational Science: Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and saving resources. advancedsciencenews.com For this compound, computational studies can provide valuable insights into its conformational preferences, electronic structure, and interactions with other molecules. acs.org Machine learning and predictive modeling are emerging as transformative approaches in chemistry. nih.govnih.gov Predictive models could be developed to correlate the structure of this compound with its performance as a catalyst or its influence on polymer properties. nih.govacs.org Furthermore, artificial intelligence-driven approaches could accelerate the design of new chiral materials by predicting their chiroptical properties, potentially identifying novel applications for materials derived from this unique amine. researchgate.net

Table 1: Computed Properties of this compound

Property Value
Molecular Formula C₉H₂₁N
Molecular Weight 143.27 g/mol
Topological Polar Surface Area (TPSA) 26.02 Ų
LogP 2.55
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 1
Rotatable Bonds 3

Data sourced from computational chemistry data. nih.gov

Table 2: Potential Future Research Applications for this compound

Research Area Specific Application Rationale
Advanced Synthesis Development of continuous-flow synthesis protocols Enables efficient, scalable, and safe production of the chiral amine. nih.gov
Catalysis Substrate for testing new C-N cross-coupling catalysts The sterically hindered nature provides a challenging benchmark for catalyst development. nih.govgalchimia.com
Chiral auxiliary or organocatalyst The inherent chirality and steric bulk can induce high stereoselectivity in asymmetric reactions. mdpi.comwikipedia.org
Materials Science Monomer for advanced polymer synthesis Bulky side-chain can be used to tune polymer properties like toughness and solubility. nih.gov
Precursor for chiral stationary phases (CSPs) Chirality can be transferred to polymers for enantioselective separation applications. cmu.edu
Computational Science Development of predictive models for reactivity/properties Machine learning can accelerate the discovery of new applications and optimize reaction conditions. nih.govacs.org

Q & A

Q. What are the validated synthetic routes for 6,6-Dimethylheptan-2-amine, and how can reaction efficiency be optimized?

  • Methodological Answer : A common synthetic approach involves reductive amination of 6,6-dimethylheptan-2-one using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Optimization includes adjusting stoichiometric ratios (e.g., ketone:amine 1:2) and monitoring pH (6-7) to favor imine intermediate formation. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) yields >85% purity. For scale-up, catalytic hydrogenation (H₂, Pd/C) reduces side products like secondary amines .
  • Key Parameters :
  • Reaction time: 12–24 hours.
  • Temperature: 60–80°C.
  • Post-reaction analysis: GC-MS to confirm product identity and assess byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for a triplet at δ 2.5–2.7 ppm (CH₂ adjacent to NH₂) and a singlet at δ 1.0–1.2 ppm (two methyl groups on C6).
  • ¹³C NMR : Peaks at δ 45–50 ppm (C2, amine-bearing carbon) and δ 22–25 ppm (C6 methyl carbons).
  • IR : N-H stretching at 3300–3400 cm⁻¹ and C-N vibrations at 1250–1350 cm⁻¹.
  • Mass Spectrometry : Base peak at m/z 129 (M⁺-CH₃) and molecular ion [M+H]⁺ at m/z 144.
  • Cross-validate with elemental analysis (C: 74.3%, H: 12.6%, N: 9.7%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use in a fume hood due to volatile amine vapors.
  • Storage : Under nitrogen at 4°C to prevent oxidation; stability >6 months when sealed.
  • Waste Disposal : Neutralize with dilute HCl (1M) before disposal as hazardous organic waste .
    • Emergency Measures :
  • Inhalation: Move to fresh air; monitor for respiratory distress.
  • Spills: Absorb with vermiculite, then treat with 5% acetic acid .

Advanced Research Questions

Q. How does stereochemistry at the C2 amine group influence the biological activity of this compound, and what experimental designs can elucidate this?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) to separate enantiomers.
  • Pharmacological Assays : Compare receptor binding (e.g., adrenergic α2) of R- and S-enantiomers via radioligand displacement (³H-clonidine). IC₅₀ values can differ by >10-fold, indicating stereospecific interactions.
  • Computational Modeling : Dock enantiomers into receptor structures (e.g., PDB 3P0G) to identify hydrogen-bonding differences .

Q. What analytical challenges arise in detecting trace impurities of this compound in biological matrices, and how can they be resolved?

  • Methodological Answer :
  • Sample Preparation : Solid-phase extraction (C18 cartridges) with pH-adjusted biological fluids (urine/blood at pH 9) to enhance recovery (>80%).
  • LC-MS/MS : Use a hydrophilic interaction column (HILIC) and multiple reaction monitoring (MRM) transitions (m/z 144→127, 144→85) to distinguish from endogenous amines.
  • Limit of Detection : Achieve 0.1 ng/mL using deuterated internal standards (e.g., this compound-d₃) to correct for matrix effects .

Q. How can contradictory data on the compound’s pharmacokinetics be reconciled across studies?

  • Methodological Answer :
  • Meta-Analysis Framework :

Compile datasets from rodent and in vitro hepatic microsome studies.

Normalize variables (e.g., dose/kg, administration route).

Use ANOVA to identify interspecies variability (e.g., higher CYP2D6 metabolism in rats vs. humans).

  • In Silico Adjustments : Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance rates from rodent data, adjusting for protein binding differences (fu = 0.2 in humans vs. 0.4 in mice) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.